molecular formula C13H18N2O7 B12497470 [5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate

[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate

Cat. No.: B12497470
M. Wt: 314.29 g/mol
InChI Key: XVKGAWPWDOKILJ-UHFFFAOYSA-N
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Description

[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate is a complex organic compound with a unique structure that includes a pyrimidine ring and a dihydroxyoxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate typically involves multiple steps. One common method includes the condensation of a pyrimidine derivative with a dihydroxyoxolane precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency and purity of the final product. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyoxolane moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylpropanoate ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, [5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential antiviral and anticancer properties. Its mechanism of action involves the inhibition of key enzymes involved in viral replication and cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate involves its interaction with specific molecular targets. In antiviral applications, it inhibits viral polymerase enzymes, preventing the replication of viral RNA. In anticancer research, it targets DNA synthesis pathways, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate
  • [5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl butanoate

Uniqueness

Compared to similar compounds, [5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate exhibits unique reactivity due to the presence of the 2-methylpropanoate ester group. This structural feature enhances its stability and allows for selective reactions that are not possible with other similar compounds.

Properties

Molecular Formula

C13H18N2O7

Molecular Weight

314.29 g/mol

IUPAC Name

[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C13H18N2O7/c1-6(2)12(19)21-5-7-9(17)10(18)11(22-7)15-4-3-8(16)14-13(15)20/h3-4,6-7,9-11,17-18H,5H2,1-2H3,(H,14,16,20)

InChI Key

XVKGAWPWDOKILJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O

Origin of Product

United States

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